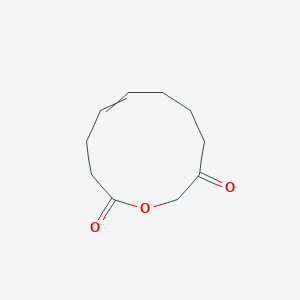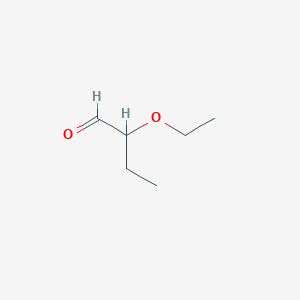
2-Ethoxybutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxybutanal is an organic compound with the molecular formula C6H12O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by an ethoxy group attached to a butanal backbone, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
2-Ethoxybutanal can be synthesized through several methods. One common synthetic route involves the reaction of butanal with ethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:
CH3CH2CH2CHO+C2H5OH→CH3CH2CH2CH(OC2H5)OH
Industrial production methods may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
2-Ethoxybutanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form 2-ethoxybutanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2-ethoxybutanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxybutanal has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of metabolic pathways and enzyme-catalyzed reactions involving aldehydes and ethers.
Medicine: Research into potential pharmaceutical applications of this compound includes its use as a precursor in the synthesis of drug molecules.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of 2-Ethoxybutanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
2-Ethoxybutanal can be compared with other similar compounds such as 2-ethoxyethanol and 2-butoxyethanol. These compounds share similar structural features but differ in their reactivity and applications.
2-Ethoxyethanol: This compound is used as a solvent and has applications in the production of paints, coatings, and cleaning agents. It is less reactive than this compound due to the absence of the aldehyde group.
2-Butoxyethanol: Similar to 2-ethoxyethanol, this compound is used as a solvent and has applications in industrial cleaning and coatings. It also lacks the aldehyde group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of an aldehyde and an ethoxy group, which allows it to participate in a wider range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
89534-27-0 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
2-ethoxybutanal |
InChI |
InChI=1S/C6H12O2/c1-3-6(5-7)8-4-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
RMJPDSDRGGRKTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid](/img/structure/B14398072.png)
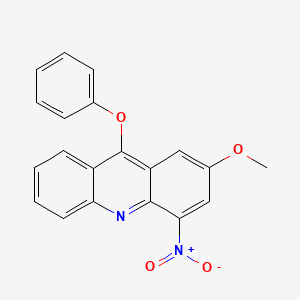
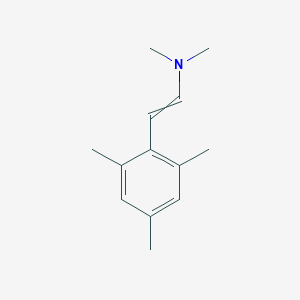
![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
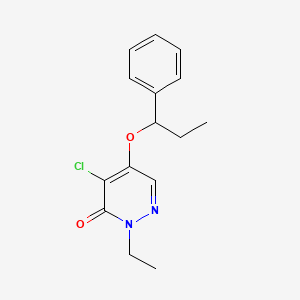
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)
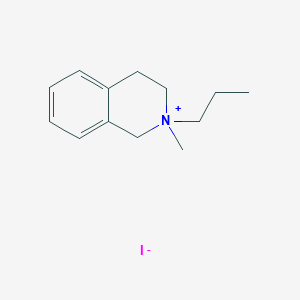

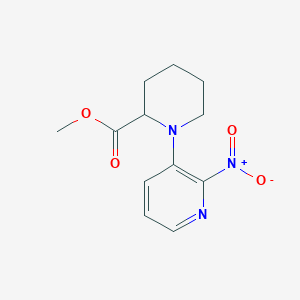

![2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid](/img/structure/B14398158.png)
